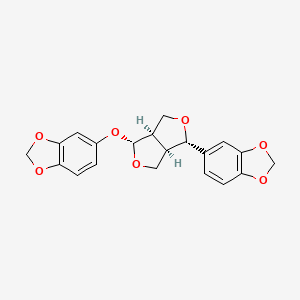
Sesamolin
Übersicht
Beschreibung
Sesamolin is a lignan isolated from sesame oil . It is a minor component of sesame oil and is closely related chemically to sesamin . It is also a furofuran lignan .
Synthesis Analysis
This compound can be purified from sesame seeds or oil extracts by various chromatography methods such as silica gel column, counter-current chromatography, preparative HPLC, and centrifugal partition chromatography . This compound, asarinin, and sesamin in sesame oil and serum samples can be analyzed by HPLC using reversed phase C18 columns .
Molecular Structure Analysis
This compound has the molecular formula C20H18O7 . Its chemical structure comprises two phenylpropanoids with their propyl side attached to a central carbon .
Chemical Reactions Analysis
This compound can be analyzed by high performance liquid chromatographic (HPLC) method with photodiode array and fluorescent detectors and a gas chromatography mass-spectrometry (GC/MS) method . The identities of the individual lignans obtained by HPLC were confirmed by GC/MS .
Physical And Chemical Properties Analysis
This compound is a solid compound with a molar mass of 370.35 g/mol . Its solubility is very less in water .
Wissenschaftliche Forschungsanwendungen
Biosynthese von Lignanen
Sesamolin ist eines der Hauptlignane des Sesams, zusammen mit Sesamin . Diese sind Benzodioxol-substituierte Furofurane, und ihre Transformationsprodukte können in verarbeiteten Produkten gefunden werden . Die Biosynthese dieser Furofuran-Lignane beginnt mit der Dimerisierung von Coniferylalkohol, gefolgt von der Bildung von Dioxolen, Oxidation und Glykosylierung .
Gesundheitsfördernde Eigenschaften
This compound hat zusammen mit anderen Lignanen gesundheitsfördernde Eigenschaften, die sie zu attraktiven Bestandteilen von Funktionslebensmitteln machen . Sie verbessern die Wirksamkeit von Insektiziden und besitzen eine Anti-Futteraufnahme-Aktivität .
Behandlung von nicht-alkoholischer Fettlebererkrankung (NAFLD)
This compound hat sich gezeigt, dass es NAFLD durch Modulation der Darm-Mikrobiota und Metaboliten bei Mäusen mit einer fettreichen und fructose-reichen Diät lindert . Es unterdrückte effektiv fettleibige Stoffwechselstörungen, milderte die Leberverfettung und die Infiltration von Entzündungszellen und senkte die Spiegel von leberproinflammatorischen Zytokinen .
Neuroprotektive Aktivität
This compound besitzt neuroprotektive Aktivität gegen Hypoxie-induzierte reaktive Sauerstoffspezies (ROS) und oxidativen Stress in Neuronen . Dies erreicht es durch Reduzierung von ROS und Hemmung der Apoptose .
Antimelanogenese bei Hautkrebs
Bei Hautkrebs zeigt this compound eine Antimelanogenese, indem es die Expression der melanogenen Enzyme beeinflusst .
Hemmung von Matrix-Metalloproteinasen (MMPs)
This compound ist an der Hemmung der PMA (Phorbol-12-Myristat-13-Acetat)-induzierten MMP-1- und MMP-13-Expression beteiligt . Diese MMPs sind am Abbau der extrazellulären Matrix in normalen physiologischen Prozessen wie Embryogenese und Gewebsumbau sowie in Krankheitsprozessen wie Arthritis und Metastasierung beteiligt .
Initiierung der Apoptose von Tumorzellen
This compound initiiert die Apoptose von Tumorzellen, eine Form des programmierten Zelltods, die in mehrzelligen Organismen auftritt .
Modulation der p53-, Caspase-3-, Bcl2- und Bax-Expression
This compound ist an der Modulation der p53-, Caspase-3-, Bcl2- und Bax-Expression beteiligt . Dies sind alles Proteine, die an der Regulierung von Zelltod und Überleben beteiligt sind .
Wirkmechanismus
Target of Action
Sesamolin, a naturally occurring lignan found in sesame seeds, has been identified to target several key proteins and enzymes in the body. It has been shown to possess neuroprotective activity against hypoxia-induced reactive oxygen species (ROS) and oxidative stress in neuron cells . In skin cancer, this compound targets the expression of melanogenic enzymes . Furthermore, it has been identified as an inhibitor of MYH14, a member of the myosin family .
Mode of Action
This compound interacts with its targets to bring about various changes in cellular processes. It reduces ROS and inhibits apoptosis in neuron cells, thereby exhibiting neuroprotective activity . In skin cancer, it affects the expression of melanogenic enzymes, exhibiting antimelanogenesis . As an MYH14 inhibitor, this compound disrupts the interplay between MYH14 and MYH9, repressing MYH9-regulated Wnt/β-catenin signaling .
Biochemical Pathways
This compound influences several biochemical pathways. It has been shown to inhibit the activation of the JAK2/STAT3 pathway in colon cancer cells . In endometrial cancer, it suppresses the MYH9/GSK3β/β-catenin signaling pathway . This compound also influences metabolomics pathways including caffeine metabolism, steroid hormone biosynthesis, and cysteine and methionine metabolism .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its physicochemical properties. Therefore, solubility enhancement is needed for further investigation and determination of its pharmacological activity profiles .
Result of Action
The action of this compound results in various molecular and cellular effects. It reduces ROS and inhibits apoptosis in neuron cells, providing neuroprotective effects . In skin cancer, it inhibits melanogenesis . It also exhibits anticancer activity based on antiproliferation and inhibition of migration in human colon cancer cells . Furthermore, this compound stimulates immune cells to enhance the cytolytic activity to kill Burkitt’s lymphoma cells .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Sesamolin interacts with various enzymes and proteins in biochemical reactions . It has been reported to have pharmacological properties, such as decreasing blood lipids, lowering cholesterol levels, providing anti-proliferative activity, and anti-inflammatory function .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes . It exhibits neuroprotective activity against hypoxia-induced reactive oxygen species (ROS) and oxidative stress in neuron cells by reducing the ROS and inhibiting apoptosis . In skin cancer, this compound exhibited antimelanogenesis by affecting the expression of the melanogenic enzymes .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms . It has anticancer activity based on antiproliferation and inhibition of migration demonstrated in human colon cancer cells . In addition, treatment with this compound could stimulate immune cells to enhance the cytolytic activity to kill Burkitt’s lymphoma cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . The core sesame germplasm in China has a broad variation from 2.49 to 18.01 mg/g with an average of 8.54 mg/g in total of sesamin and this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . The toxicity and safety of this compound have not been reported .
Metabolic Pathways
This compound is involved in various metabolic pathways . There is less information on the experimental study in vivo .
Subcellular Localization
The limited aqueous solubility of this compound becomes the main problem, which affects its pharmacological activity in the in vitro experiment and clinical efficacy .
Eigenschaften
IUPAC Name |
5-[[3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]oxy]-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)27-12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMNWJVJUKMZJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COC2OC3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871740 | |
| Record name | 5-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]tetrahydro-1H,3H-furo[3,4-c]furan-1-yl}-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sesamolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034119 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
526-07-8 | |
| Record name | Sesamolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034119 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94 °C | |
| Record name | Sesamolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034119 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Cyclohexylethyl]-[[[[4-[2-methyl-1-imidazolyl-butyl]phenyl]acetyl]-seryl]-lysinyl]-amine](/img/structure/B1680878.png)
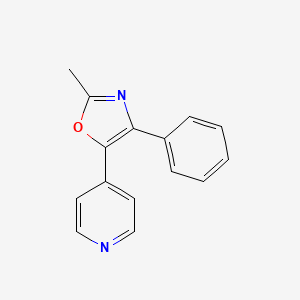
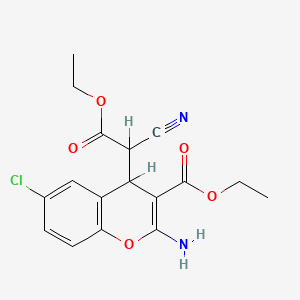

![Propionitrile, 2-[(3-chloro-4-fluorophenyl)hydrazono]-3-(4-chlorophenyl)-3-oxo-](/img/structure/B1680885.png)
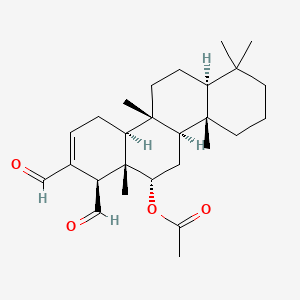
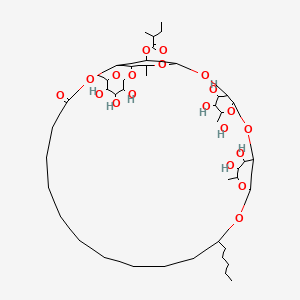
![(8-Methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl) acetate](/img/structure/B1680890.png)
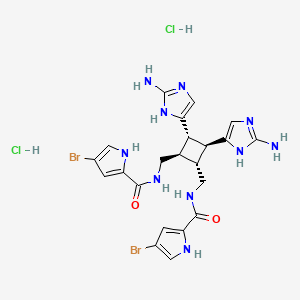
![2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B1680892.png)
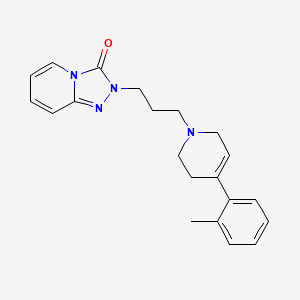
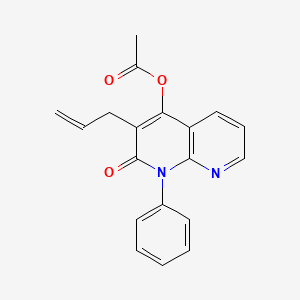
![N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide](/img/structure/B1680896.png)